1-Methyl-2-pyridone
Overview
Description
1-Methyl-2-pyridone is a pyridone . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents . It also belongs to the class of dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide .
Synthesis Analysis
1-Methyl-2-pyridone can be synthesized through the reaction of methylacetamide and acetic anhydride in the presence of anhydrous alkali . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation enables an efficient synthesis of a 5,6-fused 2-pyridone ring system .
Molecular Structure Analysis
The molecular formula of 1-Methyl-2-pyridone is C6H7NO . The InChI is InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 . The Canonical SMILES is CN1C=CC=CC1=O . The molecular weight is 109.13 g/mol .
Chemical Reactions Analysis
1-Methyl-2-pyridone can be used as a solvent in organic synthesis reactions, such as decarboxylation, reduction, and alkylation reactions . It can also be used as an intermediate in the synthesis of certain drugs and pesticides .
Physical And Chemical Properties Analysis
1-Methyl-2-pyridone has a density of 1.129g/mL at 20°C (lit.), a melting point of 30-32°C (lit.), and a boiling point of 250°C740mm Hg (lit.) . It is soluble in water (1000 mg/ml at 20°C) . The vapor pressure is 0.0222mmHg at 25°C . The refractive index is n20/D 1.569 .
Scientific Research Applications
Uremic Toxin Research 1-Methyl-2-pyridone has been identified as a potential uremic toxin. Elevated serum concentrations of this compound in chronic renal failure patients suggest its role in renal dysfunction and possible toxic effects on poly(ADP-ribose) polymerase activity (Rutkowski et al., 2003).
Molecular Mimicry in Biochemistry 1-Methyl-2-pyridone serves as a mimic of nucleobases like uracil and thymine, and its gas-phase UV spectrum has been studied to understand Watson-Crick and Hoogsteen isomers, crucial for DNA replication and transcription processes (Frey et al., 2006).
Synthetic Chemistry and Pharmaceutical Applications The compound is used in the efficient synthesis of potential anti-asthmatic agents, highlighting its importance in the development of new pharmaceuticals (Sugahara et al., 2000).
Exploration of 2-Pyridone Derivatives 2-Pyridone, a related compound, is significant in medicinal chemistry and has been a target for synthetic organic chemistry due to its presence in natural products and drugs (Chand et al., 2016).
Environmental and Industrial Applications 1-Methyl-2-pyridone is studied for its recovery technology in industries such as lithium-ion battery production, highlighting its economic and environmental significance (Wu et al., 2022).
Material Science and Nanotechnology This compound has been explored in the fabrication of 2D materials by inducing selective rupture of certain bonds in transition metal nitroprussides, demonstrating its utility in the development of advanced materials (Avila et al., 2019).
Catalysis and Green Chemistry 1-Methyl-2-pyridone is being investigated for the development of safer chemical substitutes in sustainable processes, indicating its relevance in green chemistry and industrial safety (Moreno-Marrodán et al., 2019).
Safety And Hazards
1-Methyl-2-pyridone is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may damage fertility or the unborn child . Therefore, it is necessary to wear protective gloves and goggles when handling it, and to avoid direct contact . It should be used in a well-ventilated area to avoid inhaling its vapors .
Future Directions
1-Methyl-2-pyridone has multiple uses in chemical research and industrial production . It can be used as a solvent in organic synthesis reactions and as an intermediate in the synthesis of certain drugs and pesticides . Therefore, future research could focus on exploring new synthesis methods and applications of 1-Methyl-2-pyridone .
properties
IUPAC Name |
1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGIUUJYPYENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061008 | |
Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS] | |
Record name | 1-Methyl-2-pyridone | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | 1-Methyl-2-pyridone | |
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Product Name |
1-Methyl-2-pyridone | |
CAS RN |
694-85-9, 94071-56-4 | |
Record name | 1-Methyl-2(1H)-pyridinone | |
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Record name | N-Methyl-2-pyridone | |
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Record name | 2(1H)-Pyridinone, dimer | |
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Record name | 1-Methyl-2-pyridone | |
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Record name | 2(1H)-Pyridinone, 1-methyl- | |
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Record name | 1-methylpyridine-2-one | |
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Record name | N-METHYL-2-PYRIDONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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